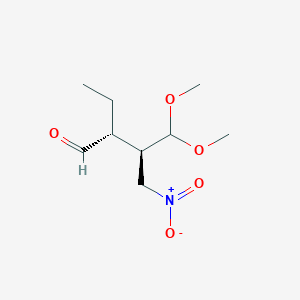
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound characterized by its unique structural features It contains an ethyl group, two methoxy groups, and a nitromethyl group attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a nitroalkane under basic conditions, followed by selective reduction and protection of functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)pentanal: Similar structure with an additional carbon in the backbone.
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)hexanal: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is unique due to its specific stereochemistry and functional group arrangement
Propriétés
Numéro CAS |
921935-23-1 |
|---|---|
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal |
InChI |
InChI=1S/C9H17NO5/c1-4-7(6-11)8(5-10(12)13)9(14-2)15-3/h6-9H,4-5H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
UTGMWDHEXUVWOH-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
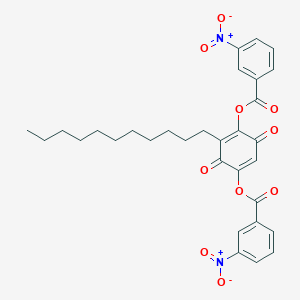

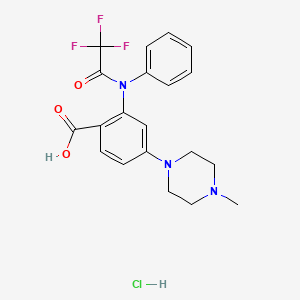
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
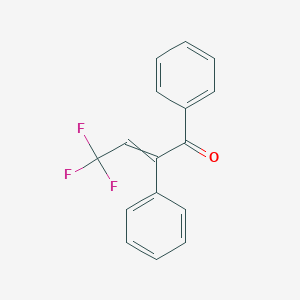
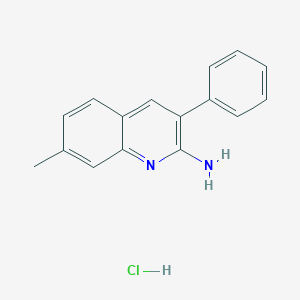

![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

